2-Nitro-5-(2-phenoxyacetamido)benzoic acid
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Overview
Description
2-Nitro-5-(2-phenoxyacetamido)benzoic acid is an organic compound with the molecular formula C15H12N2O6 It is characterized by the presence of a nitro group, a phenoxyacetamido group, and a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the nitration of 2-aminobenzoic acid to form 2-nitrobenzoic acid, which is then reacted with phenoxyacetyl chloride in the presence of a base to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely follow similar steps as the laboratory methods, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-Nitro-5-(2-phenoxyacetamido)benzoic acid can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The phenoxyacetamido group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with a palladium catalyst, or sodium borohydride.
Nucleophiles: Various nucleophiles such as amines or thiols for substitution reactions.
Hydrolysis Conditions: Acidic (HCl) or basic (NaOH) aqueous solutions.
Major Products
Reduction: 2-Amino-5-(2-phenoxyacetamido)benzoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 2-Nitrobenzoic acid and phenoxyacetamide.
Scientific Research Applications
2-Nitro-5-(2-phenoxyacetamido)benzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Nitro-5-(2-phenoxyacetamido)benzoic acid is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its nitro and phenoxyacetamido groups. These interactions can lead to the modulation of biological pathways, potentially resulting in therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-Nitrobenzoic acid: Lacks the phenoxyacetamido group, making it less complex.
5-Nitro-2-(3-phenylpropylamino)benzoic acid: Contains a different substituent, leading to different chemical properties and applications.
Uniqueness
2-Nitro-5-(2-phenoxyacetamido)benzoic acid is unique due to the presence of both the nitro and phenoxyacetamido groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields .
Properties
CAS No. |
147816-59-9 |
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Molecular Formula |
C15H12N2O6 |
Molecular Weight |
316.26 g/mol |
IUPAC Name |
2-nitro-5-[(2-phenoxyacetyl)amino]benzoic acid |
InChI |
InChI=1S/C15H12N2O6/c18-14(9-23-11-4-2-1-3-5-11)16-10-6-7-13(17(21)22)12(8-10)15(19)20/h1-8H,9H2,(H,16,18)(H,19,20) |
InChI Key |
OYNOHTMIBKCONX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NC2=CC(=C(C=C2)[N+](=O)[O-])C(=O)O |
Origin of Product |
United States |
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